4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide is an organic compound characterized by the presence of a bromine atom, a cyclobutyl group, and a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The brominated benzene derivative is then reacted with cyclobutylamine in the presence of a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine) to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Oxidation: Carried out in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of cyclobutylamine derivatives.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies investigating the biological activity of sulfonamide derivatives, including their antibacterial and antifungal properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid in bacteria, thereby exhibiting antibacterial activity. The cyclobutyl group may enhance the binding affinity and specificity of the compound to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclobutylbenzenesulfonamide: Lacks the methyl group on the benzene ring.
4-Bromo-N-cyclopropyl-2-methylbenzenesulfonamide: Contains a cyclopropyl group instead of a cyclobutyl group.
4-Chloro-N-cyclobutyl-2-methylbenzenesulfonamide: Contains a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-N-cyclobutyl-2-methylbenzenesulfonamide is unique due to the combination of its bromine atom, cyclobutyl group, and sulfonamide functionality, which can influence its reactivity and biological activity. The presence of the bromine atom can facilitate further functionalization through nucleophilic substitution, while the cyclobutyl group may impart specific steric and electronic effects that enhance its interaction with biological targets.
Properties
IUPAC Name |
4-bromo-N-cyclobutyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-8-7-9(12)5-6-11(8)16(14,15)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTOIVZQONXEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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